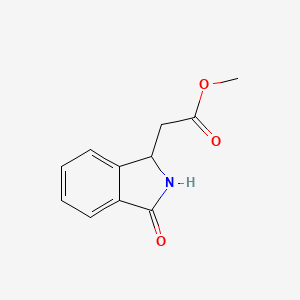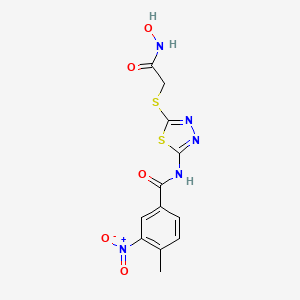
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester
Vue d'ensemble
Description
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of isoindolones, which are known for their diverse biological activities and synthetic utility.
Mécanisme D'action
Target of Action
The primary targets of Methyl 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are currently unknown. This compound is a derivative of isoindole , a class of compounds known for their diverse biological activities . .
Mode of Action
As a derivative of isoindole, it may share some of the biological activities common to this class of compounds . .
Biochemical Pathways
Isoindole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as phthalic anhydride and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Applications De Recherche Scientifique
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: has found applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its synthetic utility makes it valuable in the production of fine chemicals and pharmaceutical intermediates.
Comparaison Avec Des Composés Similaires
(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)-acetic acid methyl ester: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid, (5-Chloro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and (3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetic acid hydrochloride.
Uniqueness: The presence of the methyl ester group in this compound distinguishes it from its counterparts, potentially affecting its reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl 2-(3-oxo-1,2-dihydroisoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10(13)6-9-7-4-2-3-5-8(7)11(14)12-9/h2-5,9H,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDYXVYRKPNTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)

![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)

![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)

![3-(4-Ethoxybenzoyl)-6,8-difluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2995915.png)




